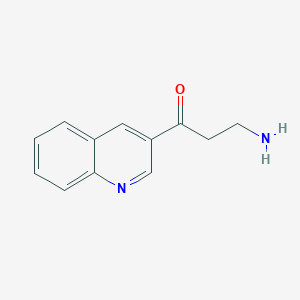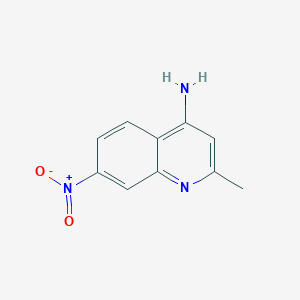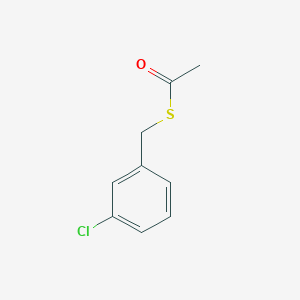
Thioacetic acid S-(3-chloro-benzyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-3-chlorobenzyl ethanethioate: is an organic compound with the molecular formula C9H9ClOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-3-chlorobenzyl ethanethioate typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
3-chlorobenzyl chloride+ethanethiolNaOH, refluxS-3-chlorobenzyl ethanethioate+NaCl
Industrial Production Methods: In an industrial setting, the production of S-3-chlorobenzyl ethanethioate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as lipase enzymes, can also be employed to facilitate the transesterification reaction under milder conditions, reducing the need for harsh reagents and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: S-3-chlorobenzyl ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-3-chlorobenzyl ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioester compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, S-3-chlorobenzyl ethanethioate is studied for its potential as a bioactive molecule. Its thioester functionality makes it a candidate for enzyme inhibition studies, particularly those involving thioesterases.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of biologically active compounds.
Industry: In the industrial sector, S-3-chlorobenzyl ethanethioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Wirkmechanismus
The mechanism of action of S-3-chlorobenzyl ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues, such as cysteine or serine, on the thioester carbonyl carbon.
Vergleich Mit ähnlichen Verbindungen
- S-2-chlorobenzyl ethanethioate
- S-methyl ethanethioate
- S-ethyl ethanethioate
Comparison: S-3-chlorobenzyl ethanethioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the chlorine atom on the benzyl ring can influence the compound’s reactivity and interaction with biological targets. For example, S-2-chlorobenzyl ethanethioate, with the chlorine atom in the ortho position, may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C9H9ClOS |
|---|---|
Molekulargewicht |
200.69 g/mol |
IUPAC-Name |
S-[(3-chlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
HEEPGMBOVLMMBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



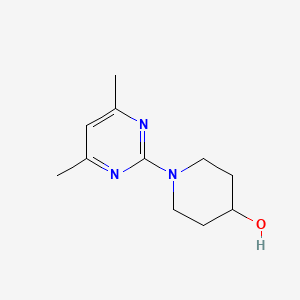
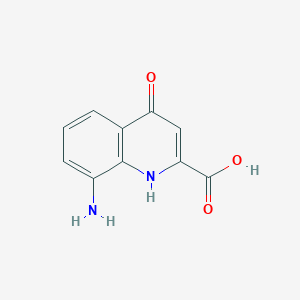

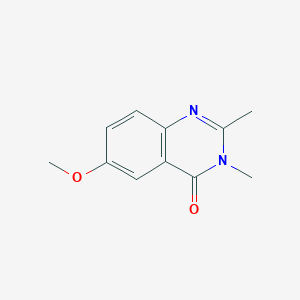

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

